3-(Cyclopentylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethyl)aniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a cyclopentylmethyl group attached to the nitrogen atom of an aniline ring. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with cyclopentylmethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the aniline, allowing it to react with the halide to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, catalytic hydrogenation of nitro compounds or reductive amination of cyclopentylmethyl ketones with aniline can be employed. These methods offer higher yields and are more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include halogenated anilines, nitroanilines, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-(Cyclopentylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethyl)aniline involves its interaction with various molecular targets. In biological systems, it may act as a ligand for specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Aniline: The parent compound of 3-(Cyclopentylmethyl)aniline, used widely in the chemical industry.
Cyclopentylamine: A simpler analog with a cyclopentyl group attached directly to the nitrogen atom.
N-Methylcyclopentylamine: Another related compound with a methyl group on the nitrogen atom
Uniqueness: this compound is unique due to the presence of both the cyclopentylmethyl group and the aromatic aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
653604-39-8 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(cyclopentylmethyl)aniline |
InChI |
InChI=1S/C12H17N/c13-12-7-3-6-11(9-12)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8,13H2 |
InChI Key |
UIAXQEAPKLTQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.